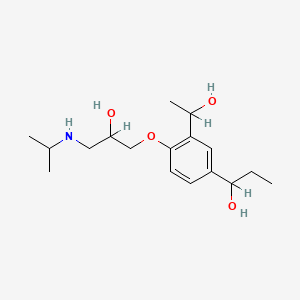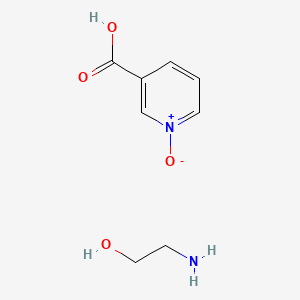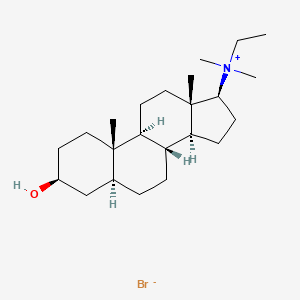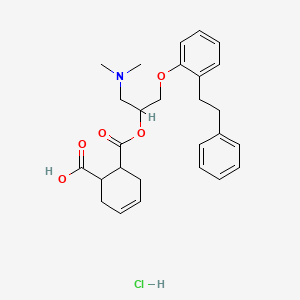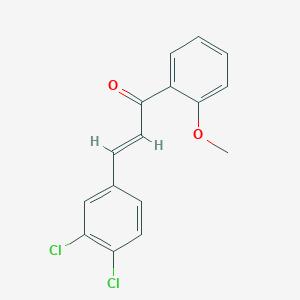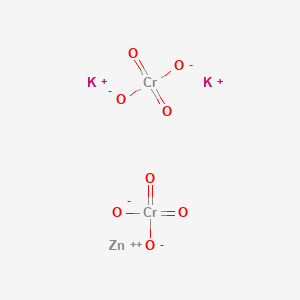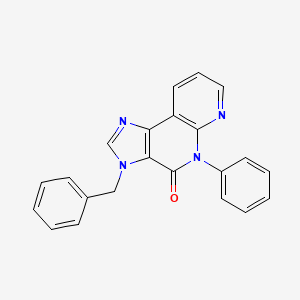
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is a complex organic compound that belongs to the class of imidazo[4,5-c][1,8]naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and benzylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the naphthyridine core.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c][1,8]naphthyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Benzylamine derivatives: Compounds with a benzylamine moiety may have similar synthetic routes and chemical properties.
Uniqueness
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
139339-11-0 |
|---|---|
Fórmula molecular |
C22H16N4O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-benzyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H16N4O/c27-22-20-19(24-15-25(20)14-16-8-3-1-4-9-16)18-12-7-13-23-21(18)26(22)17-10-5-2-6-11-17/h1-13,15H,14H2 |
Clave InChI |
HNQGGXAGBKEMKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




